Alteichin

Description

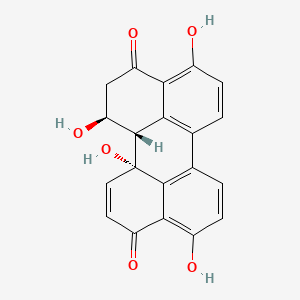

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-2,12b-dihydro-1H-perylene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-6,14,19,21-22,25-26H,7H2/t14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOHOIPTYJIUCH-KPOBHBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3=C(C=CC(=C3C1=O)O)C4=C5C2(C=CC(=O)C5=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2C3=C(C=CC(=C3C1=O)O)C4=C5[C@]2(C=CC(=O)C5=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237401 | |

| Record name | Alteichin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88899-62-1 | |

| Record name | Alterperylenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88899-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alteichin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088899621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alteichin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTERPERYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRK18WHV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Alteichin in Alternaria eichhorniae: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alteichin, a polyketide-derived perylenequinone phytotoxin from the fungus Alternaria eichhorniae, exhibits significant bioactivity, including potential as a natural herbicide. Understanding its biosynthetic pathway is crucial for harnessing its potential through biotechnological approaches. This technical guide synthesizes the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic players, proposed intermediates, and the genetic framework. While a complete, experimentally verified pathway in A. eichhorniae is yet to be fully elucidated, a plausible route can be constructed based on the biosynthesis of structurally related fungal perylenequinones and its established connection to the 1,8-dihydroxynaphthalene (DHN) melanin pathway. This document provides a comprehensive overview of the proposed biosynthetic steps, detailed hypothetical experimental protocols for pathway elucidation, and frameworks for quantitative data presentation.

Introduction

Alternaria eichhorniae, a pathogen of the water hyacinth (Eichhornia crassipes), produces a range of secondary metabolites, among which this compound is a notable phytotoxin.[1] Structurally, this compound is a tetrahydroxydihydroperylenedione, a class of compounds known for their photoactivated generation of reactive oxygen species.[2] The biosynthesis of such complex natural products is a multi-step enzymatic process, typically encoded by a cluster of co-regulated genes. The elucidation of this pathway is of significant interest for the potential biocontrol applications of A. eichhorniae and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, sharing early enzymatic steps and intermediates with the fungal pigment DHN-melanin.[2] The pathway can be broadly divided into three key stages: polyketide chain assembly, cyclization and modification to form a naphthalene-derived monomer, and subsequent dimerization and tailoring to yield the final perylenequinone structure.

Stage 1: Polyketide Chain Synthesis

The carbon backbone of this compound is assembled from acetate units, supplied in the form of malonyl-CoA.[2] This process is catalyzed by a Type I iterative polyketide synthase (PKS). In A. eichhorniae, the key enzyme is believed to be AePKS1 .[2] This multi-domain enzyme iteratively condenses one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. Based on the structure of the proposed downstream intermediates, it is hypothesized that a pentaketide is formed.

Stage 2: Formation of Naphthalene Precursors

The linear pentaketide chain, still bound to the PKS, undergoes a series of cyclization and aromatization reactions to form a naphthalene-based intermediate. A likely early intermediate is 1,3,6,8-tetrahydroxynaphthalene (T4HN) , a known product of fungal PKSs and a key intermediate in the DHN-melanin pathway.[2] T4HN is prone to oxidation and may be further processed by other enzymes within the biosynthetic gene cluster.

Stage 3: Dimerization and Tailoring Modifications

The formation of the characteristic perylenequinone core of this compound is proposed to occur through the oxidative dimerization of two naphthalene-derived monomers.[3] This crucial step is likely catalyzed by a laccase or a similar phenol-oxidizing enzyme. Following dimerization, the resulting intermediate undergoes a series of tailoring reactions, including hydroxylations and epoxidations, to yield this compound. A cytochrome P450 monooxygenase, designated AeCYP1 , has been implicated in these final hydroxylation and epoxidation steps in A. eichhorniae.[2]

Key Enzymes in this compound Biosynthesis

While the complete enzymatic cascade is yet to be fully characterized, two key enzymes have been putatively identified in A. eichhorniae:

-

AePKS1 (Polyketide Synthase): A Type I iterative PKS responsible for the synthesis of the polyketide backbone from acetyl-CoA and malonyl-CoA.

-

AeCYP1 (Cytochrome P450 Monooxygenase): Involved in the late-stage tailoring of the perylenequinone core, likely catalyzing hydroxylation and epoxidation reactions.

Visualization of the Proposed Biosynthetic Pathway and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Alternaria eichhorniae.

Experimental Workflow for Gene Function Analysis

Caption: Experimental workflow for elucidating gene function in the this compound pathway.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the this compound biosynthetic pathway. The following tables are provided as templates for future research to facilitate standardized data presentation.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) |

| AePKS1 | Acetyl-CoA | |||

| Malonyl-CoA | ||||

| AeCYP1 | Dimerized Intermediate |

Table 2: Metabolite Concentrations in A. eichhorniae Cultures

| Strain | Metabolite | Concentration (µg/g dry weight) |

| Wild-type | This compound | |

| T4HN | ||

| ΔAePKS1 | This compound | |

| T4HN | ||

| ΔAeCYP1 | This compound | |

| Dimerized Intermediate |

Table 3: Gene Expression Levels under this compound-Producing Conditions

| Gene | Fold Change (vs. non-producing conditions) |

| AePKS1 | |

| AeCYP1 | |

| Putative Laccase | |

| Putative Transcription Factor |

Experimental Protocols

The following are detailed, representative protocols for key experiments required to elucidate the this compound biosynthetic pathway. These are based on established methodologies for studying fungal secondary metabolism.

Protocol for Targeted Gene Knockout of AePKS1

-

Construct Design:

-

Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the AePKS1 gene from A. eichhorniae genomic DNA using high-fidelity polymerase.

-

Clone the 5' and 3' flanking regions into a suitable vector on either side of a selectable marker cassette (e.g., hygromycin B resistance).

-

-

Protoplast Formation:

-

Grow A. eichhorniae in liquid medium to the mid-log phase.

-

Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Resuspend mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are formed.

-

Filter the protoplast suspension through sterile glass wool to remove mycelial debris.

-

-

Transformation:

-

Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Resuspend protoplasts in STC buffer and add the knockout construct DNA.

-

Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.

-

Plate the transformation mixture onto regeneration agar containing the appropriate osmotic stabilizer and selective agent (e.g., hygromycin B).

-

-

Screening and Verification:

-

Isolate genomic DNA from putative transformants.

-

Verify the homologous recombination event by PCR using primers flanking the integration site and by Southern blot analysis.

-

Protocol for Heterologous Expression of AeCYP1

-

cDNA Synthesis and Cloning:

-

Extract total RNA from A. eichhorniae grown under this compound-producing conditions.

-

Synthesize cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of AeCYP1 from the cDNA using primers with appropriate restriction sites.

-

Clone the AeCYP1 CDS into a fungal expression vector (e.g., under the control of a strong constitutive or inducible promoter) suitable for a host like Aspergillus oryzae.

-

-

Host Transformation:

-

Transform the expression construct into a suitable fungal host (e.g., A. oryzae) using protoplast-mediated transformation as described above.

-

-

Expression and Metabolite Analysis:

-

Culture the transformed host under conditions that induce gene expression.

-

If the substrate for AeCYP1 is known and available, it can be fed to the culture.

-

Extract metabolites from the culture medium and mycelia.

-

Analyze the extracts by HPLC and LC-MS/MS to identify the product of AeCYP1.

-

Protocol for Isotopic Labeling Studies

-

Precursor Feeding:

-

Grow A. eichhorniae in a defined minimal medium.

-

To a culture in the early-to-mid logarithmic growth phase, add a pulse of ¹³C-labeled sodium acetate ([1-¹³C]acetate or [2-¹³C]acetate).

-

Continue incubation for a period determined to be optimal for this compound production.

-

-

This compound Isolation and Analysis:

-

Harvest the culture and extract the metabolites.

-

Purify this compound using chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC).

-

Analyze the purified ¹³C-enriched this compound by ¹³C-NMR spectroscopy.

-

-

Data Interpretation:

-

Compare the ¹³C-NMR spectrum of the labeled this compound with that of the unlabeled compound to determine the positions and patterns of ¹³C incorporation.

-

This information will confirm the polyketide origin and help to deduce the folding pattern of the polyketide chain.

-

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Alternaria eichhorniae provides a solid framework for further investigation. While key enzymatic players have been identified, significant research is required to fully elucidate the step-by-step enzymatic reactions, the structure of all intermediates, and the regulatory mechanisms governing the pathway. The experimental protocols and data presentation templates provided herein offer a roadmap for future studies. A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but will also pave the way for the metabolic engineering of A. eichhorniae for enhanced production of this promising bioherbicide.

References

Biological Activities of Perylenequinones from Alternaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perylenequinones, a class of polyketide-derived pigments produced by various fungi, are particularly abundant in species of the genus Alternaria. These highly aromatic compounds exhibit a remarkable range of biological activities, positioning them as compelling candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant pharmacological properties of Alternaria-derived perylenequinones, with a focus on their anticancer, antimicrobial, and antiviral effects. Detailed experimental methodologies for key biological assays are provided, and the known signaling pathways modulated by these compounds are illustrated. All quantitative data from cited studies, including IC50 and MIC values, are summarized in structured tables to facilitate comparative analysis.

Introduction to Alternaria Perylenequinones

Alternaria is a ubiquitous fungal genus known for its role as plant pathogens and contaminants of food crops. These fungi are prolific producers of a diverse array of secondary metabolites, among which the perylenequinones are of significant scientific interest.[1] Structurally, perylenequinones are characterized by a pentacyclic aromatic core.[1][2] Key examples of perylenequinones isolated from Alternaria species include altertoxin I (ATX-I), altertoxin II (ATX-II), altertoxin VII, alterperylenol, and stemphyltoxin III.[2][3] These compounds have demonstrated potent biological effects, including cytotoxicity against various cancer cell lines, activity against pathogenic microbes, and modulation of key cellular signaling pathways.[2][4] Their mechanisms of action often involve the induction of oxidative stress and interaction with cellular macromolecules, making them a focal point of research for novel therapeutic agents.[3][5]

Biological Activities

Perylenequinones derived from Alternaria species have been shown to possess a variety of biological activities, with the most prominent being their anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

A significant body of research has highlighted the cytotoxic potential of Alternaria perylenequinones against a range of human cancer cell lines. These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways involved in cell survival and proliferation.

For instance, Altertoxin VII has demonstrated cytotoxic activity against human erythroleukemia (K562), human gastric carcinoma (SGC-7901), and hepatocellular carcinoma (BEL-7402) cells.[2][3] Similarly, other perylenequinones from Alternaria have shown selective cytotoxicity against different cancer cell lines.[2] The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.

Antimicrobial Activity

Several perylenequinones from Alternaria have been reported to exhibit inhibitory activity against pathogenic bacteria and fungi. This antimicrobial action is a promising area for the development of new antibiotics to combat drug-resistant strains. For example, certain perylenequinone derivatives have shown moderate inhibitory activity against Staphylococcus aureus.[2][6] The exact mechanisms of their antimicrobial action are still under investigation but are thought to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Antiviral Activity

Recent studies have begun to uncover the antiviral potential of Alternaria perylenequinones. Notably, several altertoxin derivatives have exhibited activity against the Epstein-Barr virus (EBV). This antiviral activity, coupled with their anti-inflammatory properties, suggests that these compounds could be valuable leads for the development of novel antiviral therapies.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of various perylenequinones isolated from Alternaria species, as reported in the scientific literature.

Table 1: Cytotoxicity of Alternaria Perylenequinones against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Altertoxin VII | Human erythroleukemia (K562) | CCK-8 | 26.58 ± 0.80 µg/mL | [2][3] |

| Human gastric carcinoma (SGC-7901) | CCK-8 | 8.75 ± 0.13 µg/mL | [2][3] | |

| Hepatocellular carcinoma (BEL-7402) | CCK-8 | 13.11 ± 0.95 µg/mL | [2][3] | |

| Compound 11 (unnamed perylenequinone derivative) | Human erythroleukemia (K562) | CCK-8 | 19.67 ± 0.19 µg/mL | [2][7] |

| Alterperylenol | THP-1 (Human monocytic cell line) | CTB | Cytotoxic at 10 µM and 20 µM | [4] |

| Altertoxin I | THP-1 (Human monocytic cell line) | CTB | No cytotoxicity observed | [4] |

Table 2: Antimicrobial Activity of Alternaria Perylenequinones

| Compound | Microorganism | Assay | MIC Value | Reference |

| Compound 25 (unnamed perylenequinone derivative) | Staphylococcus aureus | Broth Microdilution | 31.25 µg/mL | [2][6] |

Signaling Pathways Modulated by Alternaria Perylenequinones

Alternaria perylenequinones, particularly altertoxin I and II, have been shown to modulate key signaling pathways involved in cellular stress response and inflammation, namely the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Pathway Activation

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stressors, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, inducing their expression. Altertoxin II has been shown to activate this pathway, leading to an increase in the expression of downstream targets like heme oxygenase-1 (HO-1).

References

- 1. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perylenequione Derivatives with Anticancer Activities Isolated from the Marine Sponge-Derived Fungus, Alternaria sp. SCSIO41014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenicity of stemphyltoxin III, a metabolite of Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Crystallographic Data in the Structural Elucidation of Alteichin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data instrumental in the structural elucidation of Alteichin, a phytotoxin isolated from the fungus Alternaria eichhorniae. The document details the available mass spectrometry data, outlines general experimental protocols, and presents a logical workflow for the determination of its complex chemical structure.

Introduction

This compound, also known as Alterperylenol, is a perylenequinone derivative with significant phytotoxic properties. Its discovery and structural characterization have been crucial for understanding its mode of action and potential applications. The definitive structure of this compound was established primarily through single-crystal X-ray analysis, a powerful technique for determining the three-dimensional arrangement of atoms.[1] Spectroscopic methods, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, played a vital supporting role in confirming the molecular formula and providing insights into the molecular framework.

Mass Spectrometry (MS) Data

Mass spectrometry was a key technique in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the precise molecular mass, allowing for the unambiguous determination of the molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion | Observed m/z | Molecular Formula | Note |

| Positive | [M+H]⁺ | 351.217 | C₂₀H₁₅O₆⁺ | |

| Negative | [M-H]⁻ | 349.1 | C₂₀H₁₃O₆⁻ | Key product ions observed at m/z 305.0 and 277.1. |

Experimental Protocols

Detailed, specific experimental protocols for the spectroscopic analysis of this compound are not extensively reported. However, based on general practices for the analysis of natural products, the following methodologies are typically employed.

Isolation and Purification

-

Cultivation: Alternaria eichhorniae is cultured in a suitable liquid medium to produce this compound.

-

Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography on silica gel or other stationary phases to isolate this compound from other fungal metabolites.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for accurate mass measurements to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion, providing structural information about the molecule's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on high-field spectrometers (e.g., 400 MHz or higher) using deuterated solvents.

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which helps in assembling the complete molecular structure.

-

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound, based on the available data, is outlined in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound serves as a case study in the application of modern analytical techniques to natural product chemistry. While single-crystal X-ray analysis provided the definitive three-dimensional structure, mass spectrometry was essential for determining the molecular formula. The lack of publicly available, detailed experimental NMR data highlights the importance of comprehensive data reporting in scientific literature to facilitate future research and verification. This guide provides a foundational understanding of the key data and methodologies involved in the characterization of this complex phytotoxin.

References

Alteichin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Producing Organism

Alteichin was first isolated and identified in 1984 from liquid cultures of the phytopathogenic fungus Alternaria eichorniae.[1] This fungus is a known pathogen of the water hyacinth (Eichhornia crassipes), an invasive aquatic plant.[1] The discovery of this compound was significant as it represented a novel phytotoxin with a doubly hydrated 4,9-dihydroxyperylene-3,10-quinone structure.[1] this compound is also known by the synonym Alterperylenol.[2]

Fungal Source:

-

Organism: Alternaria eichorniae

-

Habitat: Pathogen of water hyacinth.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was initially achieved through X-ray crystallographic analysis.[1] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were also employed.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₆ | PubChem |

| Molecular Weight | 350.3 g/mol | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Table 2: Mass Spectrometry Data for this compound

| Ion Type | m/z | Source |

| [M+H]⁺ (Precursor Ion) | 351.217 | PubChem |

| Product Ion 1 | 333.076050 | PubChem |

| Product Ion 2 | 305.083405 | PubChem |

Note on NMR Data: While NMR spectroscopy was instrumental in the structural elucidation of this compound, a detailed and publicly available table of its ¹H and ¹³C NMR chemical shifts and coupling constants could not be located in the searched literature.

Biological Activity

This compound exhibits a range of biological activities, making it a molecule of interest for further investigation.

-

Phytotoxicity: As a phytotoxin, this compound is implicated in the pathogenesis of Alternaria eichorniae on water hyacinth.[1]

-

Immunosuppressive Activity: Studies have shown that this compound (referred to as alterperylenol) can suppress the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway in THP1-Lucia™ monocytes at concentrations ≥ 1 µM.[2]

-

Antiestrogenic Effects: this compound has demonstrated the ability to suppress the estrogen-dependent expression of alkaline phosphatase activity in Ishikawa cells at concentrations ≥ 0.4 µM.[2]

Experimental Protocols: Isolation and Purification

Fungal Cultivation

-

Organism: Alternaria eichorniae

-

Culture Type: Liquid culture is used for the production of this compound.[1]

-

Media: A suitable liquid nutrient medium would be used. For many Alternaria species, Potato Dextrose Broth (PDB) or a similar nutrient-rich medium is employed.

-

Incubation: The fungus is typically grown under controlled conditions of temperature and agitation for a sufficient period to allow for the biosynthesis and secretion of secondary metabolites.

Extraction of Crude Metabolites

-

Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture filtrate, containing the secreted metabolites, is extracted with a water-immiscible organic solvent. Common solvents for extracting polyketides include ethyl acetate, chloroform, or a mixture of chloroform and methanol. This process is typically repeated multiple times to ensure efficient extraction.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification of this compound

The crude extract, a complex mixture of various fungal metabolites, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Initial Fractionation (e.g., Column Chromatography):

-

Stationary Phase: Silica gel is a common choice for the initial separation of compounds based on polarity.

-

Mobile Phase: A solvent gradient of increasing polarity is used to elute the compounds. For example, a gradient starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

Column: A reversed-phase column (e.g., C18) is often used for the purification of perylenequinones.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically employed.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Isolation: The peak corresponding to this compound is collected.

-

-

Crystallization: The purified this compound may be crystallized from a suitable solvent to obtain a highly pure solid.

Visualizations

References

An In-depth Technical Guide to the Chemical Properties and Stability of Alteichin in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteichin is a naturally occurring phytotoxin produced by the fungus Alternaria eichhorniae, a pathogen of the water hyacinth.[1] As a member of the perylenequinone class of aromatic polyketides, this compound and its derivatives are of growing interest to the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound in solution, offering valuable data and methodologies for researchers in natural product chemistry, drug discovery, and mycotoxin analysis.

Chemical Properties of this compound

This compound is a chiral molecule, a doubly hydrated form of 4,9-dihydroxyperylene-3,10-quinone.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₆ | PubChem |

| Molecular Weight | 350.3 g/mol | PubChem |

| IUPAC Name | (1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-2,12b-dihydro-1H-perylene-3,10-dione | PubChem |

| CAS Number | 88899-62-1 | PubChem |

| Appearance | Crystalline red pigment | [2] |

| Solubility | While specific quantitative data is limited, perylenequinones are generally soluble in organic solvents like methanol, ethanol, and DMSO. Their solubility in water is expected to be low. | General Knowledge |

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for its extraction, analysis, and potential applications. Available data indicates that its stability is influenced by pH, temperature, and light exposure.

pH Stability

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. Although specific degradation kinetics for this compound have not been published, studies on other natural pigments show that thermal degradation often follows first-order kinetics.[3] For instance, the stability of some fungal pigments is significantly compromised at temperatures above 60°C.[3] Therefore, it is recommended to store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and to avoid excessive heat during experimental procedures.

Photostability

Exposure to light can also contribute to the degradation of this compound. Perylenequinones are known for their photosensitivity. It is crucial to protect this compound solutions from light by using amber vials or by working under subdued light conditions to prevent photodegradation.

Experimental Protocols

Extraction and Purification of this compound from Alternaria eichhorniae

A general workflow for the extraction and purification of this compound from fungal cultures is outlined below.

Quantitative Analysis of this compound by HPLC-UV

While a fully validated, standardized HPLC-UV method for this compound is not extensively detailed in the literature, a general approach can be outlined based on methods for similar compounds.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both may contain a small percentage of formic acid or acetic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength corresponding to the absorbance maximum of this compound (requires determination) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

| Standard Preparation | Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create a calibration curve. |

| Sample Preparation | Extracts from fungal cultures or other matrices should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection. |

Quantitative Analysis of this compound by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

| Parameter | Recommended Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A gradient of acetonitrile/methanol and water, both typically containing 0.1% formic acid and/or 5 mM ammonium formate/acetate. |

| Flow Rate | 0.2-0.4 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode (requires optimization) |

| MRM Transitions | Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. |

| Sample Preparation | Similar to HPLC-UV, with potential for additional clean-up steps like solid-phase extraction (SPE) for complex matrices. |

Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of active research. While direct evidence for this compound is limited, related Alternaria toxins have been shown to modulate key signaling cascades, suggesting potential mechanisms of action for this compound.

Potential Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

Other Alternaria toxins have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[4] Activation of AhR can lead to the expression of cytochrome P450 enzymes, such as CYP1A1.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Some natural compounds have been shown to inhibit this pathway. Given the structural similarities to other bioactive natural products, it is plausible that this compound could also modulate NF-κB signaling.

References

- 1. This compound: an unusual phytotoxin from Alternaria eichorniae, a fungal pathogen of water hyacinth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bostrycin and 4-deoxybostrycin: two nonspecific phytotoxins produced by Alternaria eichhorniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Culture Conditions for Alteichin Production in Alternaria eichhorniae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal culture conditions for the production of Alteichin, a potent phytotoxin, from the fungus Alternaria eichhorniae. This document synthesizes critical data on media composition, pH, temperature, and light, offering detailed experimental protocols for cultivation, extraction, and analysis. Furthermore, it elucidates the biosynthetic pathway of this compound, providing a visual representation to aid in understanding its complex synthesis.

Introduction to this compound and Alternaria eichhorniae

Alternaria eichhorniae is a fungal pathogen known for its bioherbicidal activity against the invasive water hyacinth (Eichhornia crassipes).[1] Its phytotoxicity is largely attributed to the production of secondary metabolites, including the perylenequinone this compound.[2][3] this compound, a doubly hydrated form of 4,9-dihydroxy perylene-3, 10-quinone, has garnered interest for its potential applications in agriculture and pharmacology.[2][4] Understanding and optimizing the culture conditions for this compound production is paramount for harnessing its full potential.

Optimal Culture Conditions for Alternaria eichhorniae Growth and Sporulation

While direct quantitative data on this compound production is sparse, studies on the growth and sporulation of A. eichhorniae provide a strong foundation for optimizing the cultivation process for secondary metabolite production. The following tables summarize the key findings from various studies.

Table 1: Optimal Media for Mycelial Growth and Sporulation of Alternaria eichhorniae

| Media Type | Observation for Mycelial Growth | Observation for Sporulation | Reference |

| Waterhyacinth-Fresh Potato Dextrose Agar (WH-FPDA) | Best for linear growth | - | [5] |

| Waterhyacinth Dextrose Agar (WHDA) | Best for linear growth | Good sporulation | [5] |

| Lima Bean Agar (LBA) | Least favorable for mycelial growth | Abundant spores produced | [5] |

| Modified Richard's Agar | Least favorable for mycelial growth | - | [5] |

| Potato Dextrose Agar (PDA) | - | Greatly inhibited | [6] |

Table 2: Influence of pH on Mycelial Growth and Sporulation of Alternaria eichhorniae

| Initial pH | Observation for Mycelial Growth | Observation for Sporulation | Reference |

| 4.0 | Least favorable | - | [7] |

| 5.6 | Moderate | Large number of spores produced | [5][7] |

| 7.0 | Best mycelial growth | Least spore production | [5][7] |

| 9.7 | Sparse | Large number of spores produced | [5][7] |

Table 3: Effect of Temperature on Mycelial Growth and Sporulation of Alternaria species

| Temperature | Observation for Mycelial Growth | Observation for Sporulation | Species | Reference |

| 25°C | Maximum growth | Excellent | A. alternata | [7] |

| 30°C | Maximum linear growth | Best sporulation | A. eichhorniae | [5][7] |

| 35°C | - | Optimum for some isolates | A. eichhorniae | [6] |

| 5°C | No growth | - | A. alternata | [7] |

Table 4: Impact of Light Conditions on Mycelial Growth and Sporulation of Alternaria species

| Light Condition | Observation for Mycelial Growth | Observation for Sporulation | Species | Reference |

| Continuous Light | Maximum linear growth | Best sporulation | A. eichhorniae | [5][7] |

| Continuous Darkness | Maximum mycelial dry weight | Maximum sporulation | A. alternata | [7] |

| 12h Light / 12h Dark | Good growth | Maximum phytotoxin production | A. alternata | [7] |

Biosynthesis of this compound: A Perylenequinone

This compound belongs to the perylenequinone class of aromatic polyketides.[8] Its biosynthesis is closely linked to the 1,8-dihydroxynaphthalene (DHN) melanin pathway, a common metabolic route in fungi.[8] The pathway involves the promiscuous activity of a polyketide synthase (PKS) that can produce different polyketide precursors.

The diagram below illustrates the proposed biosynthetic pathway leading to the formation of perylenequinones like this compound.

Caption: Proposed biosynthetic pathway of this compound.

The production of this compound is a complex process regulated by various genetic and environmental factors. The transcription factor CmrA has been identified as a key regulator in the biosynthesis of altertoxins, another class of perylenequinones, suggesting a similar regulatory mechanism may be in place for this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of A. eichhorniae, and the subsequent extraction and analysis of this compound.

Fungal Cultivation for this compound Production

The following workflow outlines the steps for cultivating A. eichhorniae for the production of this compound.

Caption: Workflow for A. eichhorniae cultivation.

Materials:

-

Alternaria eichhorniae culture

-

Potato Dextrose Broth (PDB) or Water Hyacinth Dextrose Broth (WHDB)

-

Sterile flasks

-

Shaking incubator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Prepare the desired liquid culture medium (e.g., PDB) and sterilize by autoclaving.

-

Inoculate the sterile medium with a small piece of agar containing a pure culture of A. eichhorniae.

-

Incubate the flasks in a shaking incubator at 25-30°C and 150 rpm for 14 to 21 days. The medium will typically turn a reddish-brown color as secondary metabolites are produced.

-

After the incubation period, harvest the culture by vacuum filtration to separate the mycelial biomass from the culture filtrate. Both can be processed for this compound extraction.

Extraction of this compound

Materials:

-

Culture filtrate and/or mycelial biomass

-

Organic solvents (e.g., ethyl acetate, chloroform, methanol)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Liquid-Liquid Extraction of Culture Filtrate:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction process two more times to maximize the yield.

-

Combine the organic extracts and concentrate using a rotary evaporator.

-

-

Solvent Extraction of Mycelial Biomass:

-

Dry the mycelial biomass (e.g., by lyophilization or in an oven at low heat).

-

Grind the dried biomass into a fine powder.

-

Extract the powder with a mixture of chloroform and methanol (e.g., 2:1 v/v) by stirring for several hours.

-

Filter the mixture to remove the biomass and collect the solvent extract.

-

Concentrate the extract using a rotary evaporator.

-

Purification and Quantification of this compound by HPLC

Materials:

-

Crude this compound extract

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

-

This compound standard (if available) or a related perylenequinone standard for relative quantification

Procedure:

-

Sample Preparation: Dissolve the dried crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the characteristic absorbance wavelengths for perylenequinones (typically in the visible range, around 470-580 nm).

-

Quantification: If an this compound standard is available, create a calibration curve to determine the absolute concentration in the samples. In its absence, relative quantification can be performed by comparing peak areas under consistent conditions.

-

Conclusion

The production of this compound from Alternaria eichhorniae is influenced by a combination of nutritional and environmental factors. While optimal conditions for mycelial growth and sporulation have been established, further research is needed to directly correlate these parameters with this compound yield. The provided protocols offer a robust framework for researchers to cultivate A. eichhorniae, extract, and analyze its valuable secondary metabolites. A deeper understanding of the biosynthetic pathway and its regulation will be key to unlocking the full potential of this compound for various biotechnological applications.

References

- 1. Mutagenic perylenequinone metabolites of Alternaria alternata: altertoxins I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: an unusual phytotoxin from Alternaria eichorniae, a fungal pathogen of water hyacinth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perylenequinones from an endophytic Alternaria sp. of Pinus ponderosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 88899-62-1 | Benchchem [benchchem.com]

Phytotoxicity of Alteichin: A Technical Guide for Researchers

An In-depth Examination of a Perylenequinone Phytotoxin and its Implications for Plant Biology and Herbicide Development

Introduction

Alteichin is a phytotoxin produced by the fungus Alternaria eichhorniae, a natural pathogen of the invasive aquatic weed, the water hyacinth (Eichhornia crassipes)[1]. As a member of the perylenequinone class of polyketides, this compound has garnered interest for its potential as a natural herbicide. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's phytotoxicity, its mechanism of action, and the experimental methodologies used to study its effects. This document is intended for researchers, scientists, and drug development professionals in the fields of plant pathology, weed science, and natural product chemistry.

Quantitative Phytotoxicity Data

Quantitative data on the phytotoxicity of this compound across a wide range of plant species is currently limited in publicly available scientific literature. However, studies on related compounds from the same fungal source and qualitative descriptions of this compound's effects provide valuable insights.

One study reported that this compound, along with other metabolites from an Alternaria alternata strain, generated necrotic lesions on both host (pear) and non-host (lemon) fruit, indicating its non-host-selective nature[2].

For a quantitative reference, a study on Bostrycin , another phytotoxin isolated from Alternaria eichhorniae, demonstrated its phytotoxic effects on water hyacinth leaves. The lowest concentration of crystalline bostrycin to induce necrosis was approximately 7 µg/ml . A related compound, 4-deoxybostrycin, showed a lower phytotoxic activity, causing necrosis at about 30 µg/ml [3]. These values for a co-occurring phytotoxin from the same fungal species provide a potential benchmark for the expected effective concentration range of this compound.

Table 1: Summary of Phytotoxicity Data for Perylenequinones from Alternaria eichhorniae

| Phytotoxin | Plant Species | Effect | Lowest Effective Concentration | Citation |

| This compound | Pear (Pyrus communis) | Necrotic lesions | Not Quantified | [2] |

| Lemon (Citrus limon) | Moderate to slight necrotic activity | Not Quantified | [2] | |

| Bostrycin | Water Hyacinth (Eichhornia crassipes) | Necrosis | ~ 7 µg/ml | [3] |

| 4-Deoxybostrycin | Water Hyacinth (Eichhornia crassipes) | Necrosis | ~ 30 µg/ml | [3] |

Experimental Protocols

A detailed, standardized protocol for assessing the phytotoxicity of this compound has not been formally published. However, based on methodologies used for other phytotoxins, a robust experimental workflow can be proposed. The following protocol describes a leaf puncture assay, a common method for evaluating the phytotoxicity of non-host-selective toxins.

Proposed Protocol: Leaf Puncture Assay for this compound Phytotoxicity

1. Preparation of this compound Solutions:

- Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/ml.

- Create a series of dilutions from the stock solution in sterile distilled water or a buffered solution (e.g., 10 mM phosphate buffer, pH 6.5) to achieve final concentrations ranging from 0.1 µg/ml to 100 µg/ml. Include a solvent-only control.

2. Plant Material:

- Use healthy, fully expanded leaves from the plant species of interest. The leaves should be of a similar age and size.

- Detach the leaves and rinse them gently with sterile distilled water.

3. Leaf Puncture and Toxin Application:

- On the adaxial (upper) surface of each leaf, create small wounds using a sterile needle or a fine-tipped forceps. Make a consistent number of punctures per leaf (e.g., 4-6).

- Apply a small droplet (e.g., 10 µl) of the corresponding this compound dilution or control solution to each puncture site.

4. Incubation:

- Place the treated leaves in a humid chamber (e.g., a petri dish with a moistened filter paper) to prevent desiccation.

- Incubate the leaves under controlled conditions of light (e.g., a 12-hour photoperiod) and temperature (e.g., 25°C). As perylenequinone phytotoxicity can be light-dependent, it is crucial to maintain consistent light conditions.

5. Data Collection and Analysis:

- At regular intervals (e.g., 24, 48, and 72 hours) after treatment, measure the diameter of the necrotic lesions that develop around the puncture sites.

- Calculate the average lesion diameter for each concentration.

- Data can be presented as a dose-response curve, plotting the lesion diameter against the logarithm of the this compound concentration. From this curve, an EC50 value (the concentration causing 50% of the maximum effect) can be determined.

6. Visualization of the Experimental Workflow:

References

- 1. This compound: an unusual phytotoxin from Alternaria eichorniae, a fungal pathogen of water hyacinth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bostrycin and 4-deoxybostrycin: two nonspecific phytotoxins produced by Alternaria eichhorniae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alteichin and Related Perylenequinone Compounds

This guide provides a comprehensive technical review of this compound and the broader class of perylenequinone compounds. It covers their chemical nature, biological activities, and mechanisms of action, with a focus on their potential in therapeutic applications.

Introduction to Perylenequinones

Perylenequinones (PQs) are a class of naturally occurring polyketide pigments characterized by an oxidized, pentacyclic aromatic core.[1][2] These compounds are produced by a diverse range of organisms, including various fungi (notably phytopathogens from the Alternaria, Cercospora, and Shiraia genera), as well as some plants, aphids, and crinoids.[1][3]

Structurally, PQs are categorized based on their substitution patterns. Class A PQs are simple structures without carbon substituents, such as Altertoxin I. Class B compounds, like Cercosporin, possess carbon substituents.[3] Many PQs are known for their potent photoactivity; upon exposure to light, they can generate cytotoxic reactive oxygen species (ROS), making them promising candidates for photodynamic therapy (PDT) in cancer treatment.[2][4][5] Beyond PDT, they exhibit a wide array of pharmacological activities, including cytotoxic, antimicrobial, phytotoxic, immunosuppressive, and antiestrogenic effects.[6][7][8]

This compound (Alterperylenol)

This compound, also known as Alterperylenol, is a perylenequinone produced by the phytopathogenic fungus Alternaria eichhorniae, a pathogen of the water hyacinth.[9][10] Its structure was elucidated via X-ray crystallography as a doubly hydrated form of 4,9-dihydroxyperylene-3,10-quinone.[2][9] this compound is a chiral molecule, with the naturally occurring form being the dextrorotatory (+)-isomer.[11] Research has highlighted its role as a phytotoxin and, more recently, as a novel immunosuppressive and antiestrogenic agent.[8][9][12]

Mechanism of Action and Signaling Pathways

The biological effects of perylenequinones are mediated through several distinct mechanisms, primarily revolving around the induction of oxidative stress and the modulation of key cellular signaling pathways.

Photodynamic Activity and ROS Generation

The most widely studied mechanism for many perylenequinones, including hypocrellins and cercosporin, is their function as photosensitizers.[4][7] In the presence of light and molecular oxygen, these molecules become excited and transfer energy to O₂, generating highly reactive singlet oxygen (¹O₂) and other ROS.[5] This cascade of oxidative stress leads to damage of cellular macromolecules like lipids, proteins, and DNA, ultimately inducing cell death.[5] This property is the foundation for their application in photodynamic therapy.[2]

Modulation of the Keap1-Nrf2/ARE Pathway

Certain perylenequinones, such as Altertoxin I (ATX-I), can induce the Keap1-Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[3] Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds can modify Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1).[3] The activation of this pathway by some PQs is likely a cellular response to the oxidative stress they generate.[3]

Suppression of the NF-κB Pathway

Recent studies have revealed that this compound (Alterperylenol, ALTP) and Altertoxin I (ATX-I) possess novel immunosuppressive properties by inhibiting the NF-κB signaling pathway.[8][12] The NF-κB pathway is a central regulator of immune and inflammatory responses. In a reporter gene assay using THP-1 monocytes, both ALTP and ATX-I were shown to suppress the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway at concentrations of 1 µM and higher.[12] This inhibitory action suggests a potential therapeutic application for these compounds in inflammatory diseases.

Quantitative Biological Data

The following tables summarize key quantitative data for this compound and related perylenequinones from various in vitro studies.

Table 1: Cytotoxicity of this compound (Alterperylenol) and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Value | Citation(s) |

|---|---|---|---|---|---|

| This compound (ALTP) | THP1-Lucia™ Monocytes | CTB | % Viability | 45.2 ± 0.9% at 10 µM | [7] |

| This compound (ALTP) | THP1-Lucia™ Monocytes | CTB | % Viability | 18.9 ± 7.1% at 20 µM | [7] |

| Altertoxin I (ATX-I) | BEAS-2B | XTT | LC₅₀ | 6.43 ± 0.86 µM | [3] |

| New Perylenequinone (1) | BEAS-2B | XTT | LC₅₀ | 3.8 ± 0.13 µM | [3] |

| Phleichrome | JHU-012 (Head & Neck) | - | CC₅₀ (Light) | 0.81 µM | [9] |

| Phleichrome | JHU-012 (Head & Neck) | - | CC₅₀ (Dark) | 2.8 µM | [9] |

| Cercosporin | JHU-012 (Head & Neck) | - | CC₅₀ (Light) | 0.16 µM | [9] |

| Cercosporin | JHU-012 (Head & Neck) | - | CC₅₀ (Dark) | 0.78 µM | [9] |

| New Perylenequinone | SGC-7901 (Gastric) | - | IC₅₀ | 8.75 ± 0.13 µg/mL | [2] |

| New Perylenequinone | BEL-7402 (Hepatocellular) | - | IC₅₀ | 13.11 ± 0.95 µg/mL | [2] |

| New Perylenequinone | K562 (Erythroleukemia) | - | IC₅₀ | 26.58 ± 0.80 µg/mL |[2] |

Table 2: Other Biological Activities of this compound (Alterperylenol)

| Compound | Activity | Assay System | Effective Concentration | Citation(s) |

|---|---|---|---|---|

| This compound (ALTP) | NF-κB Suppression | THP1-Lucia™ Reporter Assay | ≥ 1 µM | [8][12] |

| This compound (ALTP) | Antiestrogenic | Ishikawa Cell Alkaline Phosphatase Assay | ≥ 0.4 µM | [8][12] |

| Altertoxin I (ATX-I) | NF-κB Suppression | THP1-Lucia™ Reporter Assay | ≥ 1 µM | [8][12] |

| Altertoxin I (ATX-I) | Nrf2/ARE Induction | BEAS-2B Luciferase Reporter Assay | ~5-fold induction at 3 µM |[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key assays used to characterize the biological activities of perylenequinones.

Protocol: XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt XTT to an orange-colored formazan product.[3]

Materials:

-

96-well flat-bottom tissue culture plates

-

Cells and appropriate complete culture medium

-

Test compounds (e.g., this compound)

-

XTT Labeling Reagent

-

Electron-Coupling Reagent

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium.[3]

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include solvent controls (e.g., DMSO) and untreated controls. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

Reagent Preparation: Immediately before use, prepare the XTT labeling mixture. For one 96-well plate, thaw the reagents and mix 5 mL of XTT Labeling Reagent with 0.1 mL of Electron-Coupling Reagent.[3]

-

Incubation with XTT: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[3]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator. The incubation time may vary depending on the cell type and its metabolic rate.[3][4]

-

Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~660 nm is typically used to subtract background absorbance.[3][4]

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine LC₅₀/IC₅₀ values using appropriate software.

Protocol: NF-κB Reporter Gene Assay (THP1-Lucia™ Cells)

This assay quantifies the activity of the NF-κB pathway using a reporter cell line, such as THP1-Lucia™, which contains an NF-κB-inducible secreted luciferase (Lucia) reporter construct.[13][14]

Materials:

-

THP1-Lucia™ NF-κB reporter cells and appropriate growth medium.[14]

-

96-well white opaque microplates.

-

Test compounds (e.g., this compound).

-

Pathway activator (e.g., Lipopolysaccharide, LPS).

-

Luciferase detection reagent (e.g., QUANTI-Luc™).[13]

-

Luminometer.

Procedure:

-

Cell Seeding: Resuspend THP1-Lucia™ cells to a concentration of ~1 x 10⁶ cells/mL in fresh, prewarmed growth medium.[13]

-

Compound Pre-incubation: Add 100 µL of the cell suspension to wells of a 96-well plate already containing the desired concentrations of the test compounds.[13]

-

Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.[13]

-

Pathway Activation: Stimulate the cells by adding LPS to a final concentration of 10 ng/mL. Include wells with and without LPS as negative and positive controls for activation, respectively.[13]

-

Further Incubation: Incubate the plate for an additional 18 hours.[13]

-

Luminescence Measurement: Transfer 10-20 µL of the cell culture supernatant from each well to a white 96-well plate. Add the luciferase detection reagent (e.g., 50 µL of QUANTI-Luc™) to each well.[13][14]

-

Readout: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signals to the appropriate controls to determine the percentage of NF-κB pathway inhibition or activation. A parallel cytotoxicity assay (e.g., XTT or CTB) should be run to ensure observed effects are not due to cell death.[7]

Protocol: Nrf2/ARE Luciferase Reporter Gene Assay

This assay measures the activation of the Nrf2/ARE pathway using cells transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.[1][15]

Materials:

-

Host cell line (e.g., BEAS-2B, HepG2).[15]

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[1]

-

Transfection reagent (e.g., Lipofectamine).

-

96-well plates.

-

Test compounds.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells (e.g., 1.2 x 10⁵ cells/well) into 96-well plates and incubate for 24 hours.[1]

-

Transfection: Co-transfect the cells with the ARE-firefly luciferase plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15]

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.[1]

-

Compound Treatment: Remove the transfection medium and treat the cells with various concentrations of the test compound for an additional 16-24 hours.[1][15]

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay kit.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer, following the kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction of ARE activity relative to the untreated control.[1]

References

- 1. 4.2.5. Reporter Gene Assay to Determine NRF2 Activation [bio-protocol.org]

- 2. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. abcam.cn [abcam.cn]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alterperylenol | C20H14O6 | CID 125848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 88899-62-1 | Benchchem [benchchem.com]

- 12. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2.3. NF-κB Reporter Gene Assay [bio-protocol.org]

- 14. invivogen.com [invivogen.com]

- 15. 2.10. Luciferase Reporter Gene Assay [bio-protocol.org]

Alteichin CAS number and chemical structure

An In-Depth Technical Guide to Alteichin

This guide provides a comprehensive overview of the chemical and biological properties of this compound, a phytotoxin produced by fungi of the genus Alternaria. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Structure

This compound, also known as Alterperylenol, is a perylenequinone mycotoxin. Its chemical identity and properties are summarized below.

Chemical Structure:

Image Source: PubChem CID 125848

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 88899-62-1 | [1][2] |

| Molecular Formula | C₂₀H₁₄O₆ | [2] |

| Molecular Weight | 350.3 g/mol | [1][2] |

| IUPAC Name | (1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-2,12b-dihydro-1H-perylene-3,10-dione | [1][2] |

| Synonyms | Alterperylenol, (+)-Alterperylenol | [1][2] |

| InChI Key | MTOHOIPTYJIUCH-KPOBHBOGSA-N | [1] |

| Monoisotopic Mass | 350.07903816 Da | [2] |

| XLogP3 | 1.6 | [2] |

Biological Activity

This compound exhibits a range of biological activities, most notably phytotoxicity, immunosuppressive effects, and antiestrogenic properties.

Phytotoxicity

This compound was first isolated from Alternaria eichhorniae, a pathogen of the water hyacinth. It has been shown to cause necrotic lesions on the leaves of various plants, indicating its role as a phytotoxin. This property has led to investigations into its potential use as a natural herbicide.[1]

Immunosuppressive and Antiestrogenic Activity

Recent studies have highlighted the immunomodulatory and endocrine-disrupting potential of this compound.

Table 2: Quantitative Bioactivity of this compound

| Activity | Assay System | Effective Concentration | Key Finding | Source |

| Immunosuppression | NF-κB reporter gene assay in THP1-Lucia™ monocytes | ≥ 1 µM | Concentration-dependent suppression of LPS-induced NF-κB pathway activation. | [3] |

| Antiestrogenicity | Alkaline phosphatase assay in Ishikawa cells | ≥ 0.4 µM | Suppression of estrogen-dependent expression of alkaline phosphatase activity. | [3][4] |

Signaling and Biosynthetic Pathways

Immunosuppressive Mechanism of Action

This compound exerts its immunosuppressive effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response. By suppressing this pathway, this compound can reduce the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Biosynthesis Pathway

This compound is a polyketide, and its biosynthesis in Alternaria species is closely linked to the 1,8-dihydroxynaphthalene (DHN) melanin pathway.[5][6] The pathways share most of their enzymatic steps, diverging after the formation of key intermediates. The polyketide synthase (PKS) enzyme is crucial in producing the initial polyketide chains.[5][6]

Caption: Shared biosynthesis of DHN Melanin and this compound.

Experimental Protocols

Isolation and Purification of this compound from Alternaria

The general methodology for isolating this compound from fungal cultures involves cultivation, extraction, and purification.

1. Fungal Cultivation:

-

Alternaria species (e.g., A. eichhorniae) are cultured on a suitable medium, such as potato dextrose agar (PDA) for initial growth, followed by large-scale liquid or solid-substrate fermentation (e.g., rice medium) to produce sufficient biomass.[7][8]

-

Incubation is typically carried out for several weeks in the dark at a controlled temperature (e.g., 25-28°C).[7]

2. Extraction:

-

The fungal biomass and culture medium are harvested and extracted with an organic solvent, such as methanol or ethyl acetate.[8]

-

The crude extract is then concentrated under reduced pressure to yield a residue.

3. Purification:

-

The crude extract undergoes a series of chromatographic separations.

-

Column Chromatography: The extract is first fractionated using column chromatography with stationary phases like silica gel or Sephadex LH-20.[1]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18), to yield the pure compound.[1]

-

The purity of the isolated this compound is confirmed by analytical techniques such as HPTLC and mass spectrometry.[9]

NF-κB Reporter Gene Assay for Immunosuppressive Activity

This assay quantifies the effect of a compound on the NF-κB signaling pathway.

1. Cell Culture:

-

A human monocyte cell line engineered with an NF-κB-inducible reporter gene (e.g., THP1-Lucia™) is used.[3] These cells express a reporter protein (like luciferase) upon activation of the NF-κB pathway.

2. Treatment:

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound. A solvent control (e.g., DMSO) is also included.[3]

3. Stimulation:

-

After a pre-incubation period with this compound, the NF-κB pathway is stimulated by adding an agonist like Lipopolysaccharide (LPS).[3]

4. Measurement of Reporter Activity:

-

Following stimulation, the activity of the reporter protein (luciferase) is measured using a luminometer after adding a suitable substrate.[3]

5. Data Analysis:

-

The luminescence signal is proportional to NF-κB activity. A reduction in the signal in this compound-treated cells compared to the LPS-only control indicates immunosuppressive activity.

-

Cell viability assays (e.g., CTB assay) should be run in parallel to ensure that the observed effects are not due to cytotoxicity.[3]

Phytotoxicity Assay (Detached Leaf Assay)

This bioassay assesses the phytotoxic effects of this compound on plant tissues.

1. Plant Material:

-

Healthy, young leaves are detached from a susceptible plant species.

2. Application of Toxin:

-

A small, light scratch is made on the leaf surface.

-

A solution of purified this compound at a known concentration is applied to the wounded site. A control solution (without this compound) is applied to other leaves.[9]

3. Incubation:

-

The treated leaves are placed in a humid environment (e.g., a petri dish with moist filter paper) and incubated under controlled light and temperature conditions for several days.

4. Observation:

-

The leaves are regularly observed for the development of symptoms, such as chlorosis (yellowing) or necrosis (tissue death), around the application site. The size of the lesion is measured to quantify the phytotoxic effect.[9]

This guide provides foundational knowledge on this compound for the scientific community. Further research is needed to fully elucidate its mechanisms of action and explore its potential applications in medicine and agriculture.

References

- 1. This compound | 88899-62-1 | Benchchem [benchchem.com]

- 2. Alterperylenol | C20H14O6 | CID 125848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Diverse polyketides from the marine endophytic Alternaria sp. LV52: Structure determination and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Alteichin from Alternaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alteichin, a perylenequinone phytotoxin produced by the fungus Alternaria eichhorniae, has garnered interest for its potential bioactivity, including its role as a natural herbicide and its immunomodulatory effects. These application notes provide a detailed protocol for the extraction and purification of this compound from Alternaria eichhorniae cultures. The methodology covers fungal cultivation, solvent-based extraction, and chromatographic purification, culminating in a highly purified compound suitable for further research and development. Additionally, the known impact of this compound on cellular signaling pathways is summarized and visualized.

Introduction

This compound is a secondary metabolite produced by certain species of the fungal genus Alternaria, most notably Alternaria eichhorniae, a pathogen of the water hyacinth (Eichhornia crassipes)[1][2]. Structurally, it is a doubly hydrated form of 4,9-dihydroxy perylene-3,10-quinone[2]. As a polyketide-derived natural product, this compound is part of a diverse family of fungal metabolites with a wide range of biological activities[1]. Research has highlighted its phytotoxicity, suggesting its potential as a biocontrol agent[1]. More recently, studies have indicated that this compound (also referred to as Alterperylenol) possesses immunomodulatory properties, specifically the suppression of the NF-κB signaling pathway[3].

The successful investigation of this compound's therapeutic and agrochemical potential relies on the availability of highly purified material. This document outlines a comprehensive protocol for the isolation of this compound, from the cultivation of Alternaria eichhorniae to the final purification steps.

Data Presentation

Table 1: Optimal Culture Conditions for Alternaria eichhorniae Growth and Sporulation

| Parameter | Optimal Condition for Mycelial Growth | Optimal Condition for Sporulation | Reference |

| Culture Media | Water Hyacinth Dextrose Agar (WHDA) | Lima Bean Agar (LBA) followed by WHDA | [4] |

| Temperature | 30°C | 30°C | [4] |

| Light | Continuous Light | Continuous Light | [4] |

| pH | 7.0 | 5.6 or 9.7 | [4] |

Table 2: Summary of Extraction and Purification Parameters (Illustrative)

| Step | Parameter | Recommended Value/Solvent | Expected Outcome |

| 1. Fungal Culture | Incubation Time | 14-21 days | High biomass with this compound production |

| 2. Extraction | Solvent System | Acetone:Water (e.g., 80:20 v/v) | Crude extract containing this compound and other metabolites |

| Solid-to-Solvent Ratio | 1:10 (w/v) | Efficient extraction of metabolites | |

| Extraction Time | 24 hours (repeated 2-3 times) | Maximized yield of crude extract | |

| 3. Liquid-Liquid Partitioning | Solvent System | Hexane | Removal of non-polar impurities |

| Ethyl Acetate | Concentration of this compound in the organic phase | ||

| 4. Purification | Chromatography Method | Reversed-Phase HPLC | Separation of this compound from other compounds |

| Column | C18 (e.g., 250 x 10 mm, 5 µm) | High-resolution separation | |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | Elution of this compound | |

| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry | Monitoring and collection of this compound peak | |